molecular formula C15H17N5O2S2 B2739515 4-{[3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2199978-58-8

4-{[3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B2739515
CAS No.: 2199978-58-8
M. Wt: 363.45
InChI Key: AOFQVHRGUNNFJA-UHFFFAOYSA-N
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Description

4-{[3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a combination of pyrazole, piperidine, sulfonyl, and benzo[c][1,2,5]thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazole and piperidine intermediates, followed by their coupling with a sulfonyl chloride derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-{[3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-{[3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Known for their broad range of biological activities.

    Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and analgesic properties.

    Thiadiazole derivatives: Investigated for their antimicrobial and anticancer activities.

Uniqueness

4-{[3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S2/c1-19-9-7-12(16-19)11-4-3-8-20(10-11)24(21,22)14-6-2-5-13-15(14)18-23-17-13/h2,5-7,9,11H,3-4,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFQVHRGUNNFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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